molecular formula C14H19NO4 B091918 ETHANOL, 2,2'-(PHENYLIMINO)BIS-, DIACETATE (ester) CAS No. 19249-34-4

ETHANOL, 2,2'-(PHENYLIMINO)BIS-, DIACETATE (ester)

Cat. No. B091918
CAS RN: 19249-34-4
M. Wt: 265.3 g/mol
InChI Key: XQGHEXBVXWBMGC-UHFFFAOYSA-N
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Patent
US04796971

Procedure details

N,N-Di-(2-acetoxyethyl)aniline (A6) (126 g, 0.476 mol) was reacted with phosphorous oxychloride (80.3 g, 0.524 mol) in DMF as for A2 in Example 3. The product was distilled at 155°-175° C. (0.15 mm) to yield 130 g (93%) of A7 as an orange oil.
Quantity
126 g
Type
reactant
Reaction Step One
Quantity
80.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Yield
93%

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH2:5][CH2:6][N:7]([CH2:14][CH2:15][O:16][C:17](=[O:19])[CH3:18])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)(=[O:3])[CH3:2].P(Cl)(Cl)(Cl)=O.CN([CH:28]=[O:29])C>>[C:17]([O:16][CH2:15][CH2:14][N:7]([CH2:6][CH2:5][O:4][C:1](=[O:3])[CH3:2])[C:8]1[CH:13]=[CH:12][C:11]([CH:28]=[O:29])=[CH:10][CH:9]=1)(=[O:19])[CH3:18]

Inputs

Step One
Name
Quantity
126 g
Type
reactant
Smiles
C(C)(=O)OCCN(C1=CC=CC=C1)CCOC(C)=O
Name
Quantity
80.3 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The product was distilled at 155°-175° C. (0.15 mm)

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCCN(C1=CC=C(C=O)C=C1)CCOC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 130 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.